Nanoparticles,Triiron tetraoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnetite dispersion refers to the stable suspension of magnetite (Fe₃O₄) nanoparticles in a liquid medium. Magnetite is a naturally occurring iron oxide with unique magnetic properties, making it highly valuable in various scientific and industrial applications. The dispersion of magnetite nanoparticles enhances their usability in fields such as medicine, environmental remediation, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnetite nanoparticles can be synthesized using several methods, including:

Thermal Decomposition: This method involves the thermal decomposition of iron precursors in the presence of surfactants at high temperatures.

Hydrothermal Synthesis: This technique involves the reaction of iron salts in a high-pressure, high-temperature aqueous solution.

Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

Industrial Production Methods: Industrial production of magnetite nanoparticles often employs the co-precipitation method due to its simplicity, cost-effectiveness, and ability to produce large quantities of nanoparticles with controlled size and shape .

Types of Reactions:

Oxidation: Magnetite can undergo oxidation to form maghemite (γ-Fe₂O₃) under certain conditions.

Reduction: Magnetite can be reduced to form metallic iron (Fe) under a hydrogen atmosphere.

Substitution: Magnetite can participate in ion-exchange reactions where metal ions in the magnetite lattice are replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.

Substitution: Involves the use of metal salts in an aqueous solution under controlled pH and temperature conditions.

Major Products:

Oxidation: Maghemite (γ-Fe₂O₃).

Reduction: Metallic iron (Fe).

Substitution: Various metal-substituted magnetite compounds.

Scientific Research Applications

Magnetite dispersion has a wide range of applications in scientific research:

Environmental Remediation: Employed in the removal of heavy metals and organic pollutants from water.

Materials Science: Utilized in the development of magnetic nanocomposites and ferrofluids for various engineering applications.

Biology: Applied in cell separation, biosensing, and as carriers for biomolecules.

Mechanism of Action

The unique properties of magnetite nanoparticles arise from their superparamagnetic behavior, which allows them to be magnetized in the presence of an external magnetic field and demagnetized when the field is removed . This property is crucial for applications such as targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using a magnetic field . The surface of magnetite nanoparticles can be functionalized with various molecules to enhance their biocompatibility and targeting ability .

Comparison with Similar Compounds

Maghemite (γ-Fe₂O₃): Similar to magnetite but with a different crystal structure and slightly different magnetic properties.

Hematite (α-Fe₂O₃): Another iron oxide with antiferromagnetic properties, used in different applications.

Cobalt Ferrite (CoFe₂O₄): A magnetic nanoparticle with higher coercivity and saturation magnetization compared to magnetite.

Uniqueness of Magnetite: Magnetite’s superparamagnetic properties, biocompatibility, and ease of synthesis make it uniquely suited for a wide range of applications, particularly in biomedicine and environmental remediation .

Properties

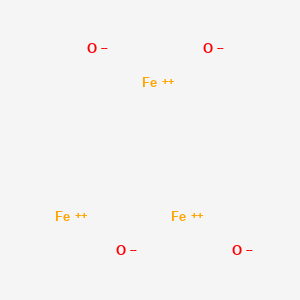

Molecular Formula |

Fe3O4-2 |

|---|---|

Molecular Weight |

231.53 g/mol |

IUPAC Name |

iron(2+);oxygen(2-) |

InChI |

InChI=1S/3Fe.4O/q3*+2;4*-2 |

InChI Key |

IPPLQKQIHURHHK-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+2].[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B8781139.png)

![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)

![4,6,6-Trimethyl-3-[2,6,6-trimethyl-3-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-1-enyl)-3-bicyclo[3.1.1]hept-1-enyl]bicyclo[3.1.1]hept-4-en-2-ol](/img/structure/B8781208.png)

![5-Bromo-1-trityl-1H-benzo[D][1,2,3]triazole](/img/structure/B8781234.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,9-dimethyl](/img/structure/B8781242.png)